1-(4-Bromobenzyl)-1-(2-hydroxyhexyl)-4-phenylpiperidinium bromide
Description
1-(4-Bromobenzyl)-1-(2-hydroxyhexyl)-4-phenylpiperidinium bromide is a quaternary ammonium salt featuring a piperidine core substituted with a 4-bromobenzyl group, a 2-hydroxyhexyl chain, and a phenyl group. This compound is structurally distinct due to the combination of hydrophobic (4-bromobenzyl, phenyl) and hydrophilic (2-hydroxyhexyl) substituents, which may influence its solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
1-[1-[(4-bromophenyl)methyl]-4-phenylpiperidin-1-ium-1-yl]hexan-2-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33BrNO.BrH/c1-2-3-9-24(27)19-26(18-20-10-12-23(25)13-11-20)16-14-22(15-17-26)21-7-5-4-6-8-21;/h4-8,10-13,22,24,27H,2-3,9,14-19H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZABCANVNIIGL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C[N+]1(CCC(CC1)C2=CC=CC=C2)CC3=CC=C(C=C3)Br)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-(4-Bromobenzyl)-3-(4-chlorobenzyl)benzimidazolium chloride (Compound 1, )
- Structure : Contains a benzimidazolium core with dual bromo- and chlorobenzyl substituents.
- Synthesis : Prepared via refluxing 1-(4-bromobenzyl)benzimidazole with 4-chlorobenzyl chloride in DMF .
- Properties :
- Comparison : The absence of a hydroxyhexyl group in this compound reduces hydrophilicity compared to the target molecule.
1-(4-Bromobenzyl)-3-ethylbenzimidazolium iodide (Compound 4, )
- Structure : Ethyl-substituted benzimidazolium salt.
- Synthesis : Alkylation of 1-(4-bromobenzyl)benzimidazole with ethyl iodide.
- Properties :
- Comparison : Shorter alkyl chains (ethyl vs. hydroxyhexyl) may limit membrane permeability or solubility in polar solvents.
Piperidine Derivatives with Functionalized Side Chains
1-(4-Bromobenzyl)piperidine-4-carboxylic Acid Hydrochloride ()
- Structure : Piperidine with a bromobenzyl group and carboxylic acid functionality.
- Synthesis : Likely involves BOC-deprotection and subsequent acidification .
- Properties: Molecular Formula: C₁₃H₁₇BrClNO₂ Applications: Intermediate in drug discovery (e.g., enzyme inhibitors) .
- Comparison : The carboxylic acid group enhances ionic character but lacks the quaternary ammonium and hydroxyhexyl moieties of the target compound.
4-(2-((4-Bromobenzyl)oxy)phenyl)-1-(2-hydroxycyclohexyl)pyridin-2(1H)-one (Compound 8t, )
- Structure: Pyridinone core with bromobenzyloxy and hydroxycyclohexyl groups.
- Synthesis: Alkylation of a phenolic precursor with 4-bromobenzyl bromide .
- Properties :
- Comparison : The hydroxycyclohexyl group may confer stereochemical complexity absent in the target molecule’s linear hydroxyhexyl chain.
Anticholinesterase Activity ()
- Compound: (E)-1-(4-(2-((1-(4-bromobenzyl)piperidin-4-yl)amino)ethoxy)phenyl)-3-phenylprop-2-en-1-one.
- Comparison : The target compound’s quaternary ammonium structure may enhance blood-brain barrier penetration compared to tertiary amine analogs.
HDAC10 Inhibitors ()
- Compound: 1-(2-((4-Bromobenzyl)amino)ethyl)-N-hydroxypiperidine-4-carboxamide.
- Activity : Selective inhibition of histone deacetylase 10 (HDAC10), relevant in cancer therapy .
- Comparison : The hydroxyhexyl group in the target compound could modulate selectivity for HDAC isoforms.
Data Tables
Table 1: Physicochemical Properties of Selected Bromobenzyl Derivatives
Q & A
Q. How to design a kinetic study for the hydrolysis of the bromobenzyl group under physiological conditions?
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